3-(Trifluoromethyl)benzofuran-5-amine
Overview
Description
3-(Trifluoromethyl)benzofuran-5-amine is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Mechanism of Action
Target of Action
3-(Trifluoromethyl)benzofuran-5-amine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making them suitable structures for drug discovery . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its targets. Some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran compounds have been found to inhibit Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some benzofuran compounds have demonstrated anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)benzofuran-5-amine at different dosages in animal models are not well studied. It is known that the effects of benzofuran compounds can vary with different dosages .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that benzofuran compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzofuran compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzofuran derivatives using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . Another approach involves the use of free radical cyclization cascades to construct the benzofuran ring, followed by functional group modifications .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)benzofuran-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)benzofuran-5-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)benzofuran-5-amine include other benzofuran derivatives with different substituents, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Macrocyclic benzofuran compounds: Exhibiting anti-hepatitis C virus activity.
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGOGWZMJJPYSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286998 | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400764-32-0 | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-5-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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